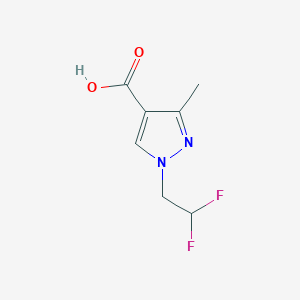

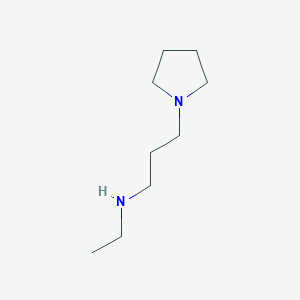

![molecular formula C6H4N2O2S B3070994 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid CAS No. 1007386-66-4](/img/structure/B3070994.png)

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Overview

Description

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]thiazoles can be achieved from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . Methylene-bridged substituents in the 6-position are directly obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor .Molecular Structure Analysis

The 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid molecule contains a total of 16 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 1 double bond, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 Thiazole .Physical And Chemical Properties Analysis

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 168.18 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications

a. Analgesic and Anti-Inflammatory Activity:

- Researchers have screened 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid derivatives for their analgesic and anti-inflammatory properties . These compounds may offer pain relief and reduce inflammation.

- Some derivatives of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid have demonstrated inhibitory activity against tuberculosis . These compounds could contribute to the development of new antitubercular drugs.

Materials Science

Beyond medicinal applications, 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid derivatives have implications in materials science:

a. Thiazole-Based Materials:- Thiazolo[5,4-d]thiazoles, structurally related to 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid, have become of interest in materials science . These compounds exhibit unique properties and may find applications in organic electronics, sensors, or optoelectronic devices.

Conclusion

While this review highlights specific applications, it’s essential to recognize that ongoing research continues to uncover new uses for these intriguing heterocyclic compounds. As always, scientific exploration remains dynamic, and we appreciate the contributions of various research groups in advancing our understanding of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid and its derivatives . If you’d like further details or have additional questions, feel free to ask! 😊

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a wide range of potential targets.

Mode of Action

Molecular simulation studies of related compounds suggest that they may interact with their targets in a manner characterized by lower binding free energy , indicating a strong and favorable interaction.

Biochemical Pathways

Given the broad range of activities associated with similar compounds , it is likely that multiple pathways are affected.

Result of Action

Related compounds have been found to exhibit a range of biological activities, including antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant effects.

properties

IUPAC Name |

4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(8-4)11-2-7-3/h1-2,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFOPBTWMRPREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1N=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)

![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)